Intravenous Acute Toxicity: 5.8-Fold Lower Than the 7,8-Dichloro-Dimethylamino Analog
The target compound exhibits an intravenous LD50 of 105 mg/kg in mice (ivn-mus), compared to 18 mg/kg for the 7,8-dichloro-10-(2-(dimethylamino)ethyl)isoalloxazine sulfate analog (CAS 101652-02-2), representing a 5.8-fold lower acute intravenous toxicity [1]. It also shows moderately lower IV toxicity than the 7,8-dichloro-10-(2-diethylaminoethyl)-isoalloxazine hydrochloride (CAS 101652-11-3) at 75 mg/kg [2]. This difference is critical for applications where intravenous administration safety margins are relevant.
| Evidence Dimension | Acute intravenous toxicity (LD50, mouse) |
|---|---|
| Target Compound Data | LD50: 105 mg/kg (ivn-mus) |
| Comparator Or Baseline | CAS 101652-02-2 (7,8-dichloro-10-(2-(dimethylamino)ethyl)isoalloxazine sulfate): 18 mg/kg; CAS 101652-11-3 (7,8-dichloro-10-(2-diethylaminoethyl)-isoalloxazine HCl): 75 mg/kg |
| Quantified Difference | 5.8-fold less toxic than CAS 101652-02-2; 1.4-fold less toxic than CAS 101652-11-3 |
| Conditions | Intravenous administration in mice; data from Chemotherapia 2:96, 1961 |
Why This Matters
This 5.8-fold safety margin advantage over the 7,8-dichloro-dimethylamino analog directly impacts in vivo experimental design and compound selection for pharmacological studies requiring IV dosing.
- [1] TradingChem. CAS 101652-02-2 Toxicity Data. Citing Chemotherapia 2:96, 1961. View Source
- [2] TradingChem. CAS 101652-11-3 Toxicity Data. Citing Chemotherapia 2:96, 1961. View Source
